molecular formula C17H26ClN3O B11349020 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide

Cat. No.: B11349020
M. Wt: 323.9 g/mol
InChI Key: BWNWPYXSWGPRMD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide is a synthetic organic compound that features a piperazine ring, a chlorophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with piperazine under reflux conditions.

    Introduction of the Chlorophenyl Group: The piperazine intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenyl group.

    Formation of the Butanamide Moiety: Finally, the resulting compound is reacted with butanoyl chloride in the presence of a base like triethylamine to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide can be compared with other similar compounds, such as:

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

These compounds share structural similarities but differ in their functional groups and overall molecular structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C17H26ClN3O

Molecular Weight

323.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide

InChI

InChI=1S/C17H26ClN3O/c1-3-4-17(22)19-13-16(14-5-7-15(18)8-6-14)21-11-9-20(2)10-12-21/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22)

InChI Key

BWNWPYXSWGPRMD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C

Origin of Product

United States

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